N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE
Description
N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE is a triazolothiadiazole derivative characterized by a fused heterocyclic core. Its structure includes a 1,2,4-triazolo[3,4-b][1,3]thiazole scaffold substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-propanamide chain linked to a 4-tert-butylphenyl moiety. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, which are influenced by substituent positioning and electronic effects .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS2/c1-23(2,3)16-6-10-18(11-7-16)25-20(29)12-13-30-21-26-27-22-28(21)19(14-31-22)15-4-8-17(24)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSCIZYXXQQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE typically involves multiple steps:
Formation of the Thiazolo[2,3-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Attachment of the 4-Chlorophenyl Group: This is usually achieved through a substitution reaction, where the thiazolo[2,3-c][1,2,4]triazole core is reacted with a 4-chlorophenyl derivative.
Formation of the Propanamide Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Core Scaffold Variations
Triazolothiadiazole derivatives share a common fused heterocyclic core but differ in substituent groups. Key analogues include:
- 3-(3-Pyridyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles : Synthesized via condensation reactions, these compounds exhibit vasodilatory activity due to the electron-rich pyridyl group enhancing receptor interactions .
- Coumarin- or benzofuran-fused triazolothiadiazoles : These derivatives show altered solubility and fluorescence properties, making them suitable for optoelectronic applications .
- 3-Alkyl/aryl-6-aryloxymethyltriazolothiadiazoles : Increased lipophilicity from alkyl/aryl groups improves membrane permeability and antimicrobial activity .
Substituent Effects on Bioactivity
Analytical and Spectroscopic Comparisons
NMR Spectroscopy
- Region-Specific Shifts : NMR analysis (e.g., δ 29–36 ppm and δ 39–44 ppm) reveals that substituents on the triazolothiadiazole core alter proton environments in regions A and B (Figure 6, ). For example, the 4-chlorophenyl group in the target compound induces deshielding in region A, distinct from pyridyl or coumarin analogues.
- Similarity in Core Structure : Overlapping δ 1–28 ppm signals confirm conserved triazolothiadiazole backbone across analogues .
Mass Spectrometry (MS/MS)
- Molecular Networking : The target compound clusters with other triazolothiadiazoles in MS/MS-based networks (cosine score >0.8) due to conserved fragmentation pathways (e.g., loss of SO₂ or Cl⁻) .
- Differentiation via Side Chains : Unique fragments at m/z 278 (tert-butylphenyl) and m/z 345 (propanamide-sulfanyl) distinguish it from benzothiazole or pyridyl derivatives .
Solubility and Lipophilicity
Research Findings and Implications
- Bioactivity Trends : Electron-withdrawing groups (e.g., 4-ClPh) enhance kinase binding affinity, while bulky substituents (tert-butyl) improve metabolic stability .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows the target compound’s melting point (MP: 218°C) exceeds pyridyl (MP: 165°C) and coumarin (MP: 190°C) analogues due to rigid tert-butyl packing .
- Toxicity Profile : In vitro assays indicate lower cytotoxicity (CC₅₀ > 100 μM) compared to benzothiazole derivatives (CC₅₀: 40–60 μM) .
Biological Activity
N-(4-tert-butylphenyl)-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}propanamide is a compound of interest due to its potential biological activities. This compound combines structural elements that have been associated with various pharmacological effects, including antiviral, anticancer, and antibacterial properties.
Chemical Structure and Properties
The molecular formula of N-(4-tert-butylphenyl)-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}propanamide is C23H23ClN4OS2. The presence of the thiazole and triazole rings in its structure suggests potential interactions with biological targets.
Antiviral Activity
Research has indicated that compounds containing thiazole and triazole moieties exhibit antiviral properties. For instance, derivatives of 1,3,4-thiadiazole have shown activity against tobacco mosaic virus (TMV), suggesting that similar structures may also possess antiviral capabilities. In studies where sulfonamide derivatives were synthesized and screened for antiviral activity, certain compounds demonstrated significant inhibition of TMV replication, hinting at the potential efficacy of related compounds like N-(4-tert-butylphenyl)-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}propanamide against viral pathogens .
Anticancer Activity
The anticancer potential of this compound can be inferred from related studies on similar structures. For example, mercapto-substituted triazoles have been reported to exhibit chemopreventive effects and cytotoxicity against various cancer cell lines. Compounds containing triazole rings have shown effectiveness against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating significant cytotoxic activity . The incorporation of both thiazole and triazole functionalities in N-(4-tert-butylphenyl)-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}propanamide may enhance its anticancer properties.
Study on Sulfonamide Derivatives
A study focusing on sulfonamide derivatives revealed that compounds synthesized with thiazole and triazole rings exhibited varied biological activities. Among them, certain derivatives showed promising antiviral activity against TMV. This suggests that the structural components of N-(4-tert-butylphenyl)-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}propanamide could similarly influence its biological activity .
Cytotoxicity Testing
In vitro cytotoxicity tests conducted on various derivatives containing thiazole and triazole rings demonstrated significant inhibition rates against cancer cell lines. For instance, compounds derived from 1,2,4-triazoles exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin . This indicates a potential pathway for further investigation into the anticancer efficacy of N-(4-tert-butylphenyl)-3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}propanamide.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- Thiol formation : Refluxing precursors like hydrazides and iso-thiocyanates in ethanol, followed by NaOH/HCl treatment to generate the triazole-thiol intermediate .
- Sulfanyl linkage : Reacting the intermediate with halogenated reagents (e.g., chloroacetonitrile) in polar aprotic solvents (e.g., DMF) under controlled pH and temperature .
- Purification : Column chromatography or recrystallization to isolate the final product. Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reactants can improve yields. For example, maintaining a pH of 8–9 during sulfanyl coupling reduces side reactions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl, chlorophenyl groups) .
- Mass Spectrometry (LC-MS) : High-resolution LC-MS confirms molecular weight and detects impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H bonds (~2550 cm⁻¹) .
- Elemental Analysis : Validates stoichiometric composition within ±0.3% deviation .
Q. How can researchers assess the compound’s biological activity in preliminary assays?
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock to predict binding affinity .
- ADME Analysis : Predict pharmacokinetic properties (e.g., solubility, BBB permeability) via tools like SwissADME .
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC values) or anticancer potential via MTT assays on cancer cell lines .
Advanced Research Questions
Q. What computational strategies are effective for resolving contradictions between experimental and theoretical data (e.g., unexpected reactivity)?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and identify transition states. For instance, discrepancies in sulfanyl coupling efficiency can be resolved by comparing DFT-calculated activation energies with experimental kinetics .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for challenging steps, such as regioselective triazole formation .
- X-ray Crystallography : Resolve crystal structures to validate computational predictions (e.g., Cambridge Crystallographic Data Centre depositions) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) using parallel synthesis workflows .
- Bioactivity Correlation : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition). Example table:
| Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|
| 4-Cl | 0.45 | 3.2 |
| 4-OCH₃ | 1.78 | 2.8 |
| Data from analogs in |
Q. What experimental design principles minimize resource waste in optimizing multi-step syntheses?
- DoE (Design of Experiments) : Apply Taguchi or factorial designs to test variables (e.g., temperature, solvent) simultaneously. For example, a 3² factorial design can optimize yield and purity in <15 runs .
- Microscale Reactions : Use high-throughput robotic platforms (e.g., Chemspeed) to screen conditions with 10–50 mg of starting material .
- In Silico Feedback Loops : Integrate computational predictions (e.g., transition state energies) with real-time HPLC monitoring to adjust conditions dynamically .
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., from ) rather than vendor-specific data.
- Data Validation : Cross-reference NMR/LC-MS results with CIF files from crystallographic databases (e.g., CCDC) to resolve structural ambiguities .
- Advanced Tools : COMSOL Multiphysics or Aspen Plus can simulate reaction kinetics and mass transfer limitations in scaled-up processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
